Product packaging for 4-(4-Aminophenyl)benzamide(Cat. No.:)

4-(4-Aminophenyl)benzamide

Cat. No.: B13316590
M. Wt: 212.25 g/mol
InChI Key: OQXOWBGFFATTOY-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)benzamide is a chemical compound of interest in biochemical and epigenetic research, serving as a core structural motif in the development of novel inhibitors. Compounds based on the this compound scaffold have been investigated for their potential to inhibit DNA methyltransferases (DNMTs), a family of enzymes critical for epigenetic gene regulation . DNMT inhibition can lead to the re-expression of silenced tumor suppressor genes, making this area of research particularly relevant for oncology and drug discovery . The design of such inhibitors is often guided by molecular docking studies that model how the compound interacts with the enzymatic target . Researchers utilize this benzamide derivative as a valuable building block in medicinal chemistry to explore structure-activity relationships and synthesize new molecules for biological evaluation . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B13316590 4-(4-Aminophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(4-aminophenyl)benzamide

InChI

InChI=1S/C13H12N2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI Key

OQXOWBGFFATTOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 4 Aminophenyl Benzamide

Established Synthetic Routes to 4-(4-Aminophenyl)benzamide

Established methods for synthesizing this compound primarily involve classical and reductive techniques, which are valued for their reliability and scalability.

Classical Amide Coupling via Acid Chloride Intermediates

A prevalent and traditional method for forming the amide bond in this compound involves the use of an acid chloride intermediate. researchgate.net This approach typically begins with a precursor like 4-nitrobenzoic acid, which is converted to 4-nitrobenzoyl chloride. researchgate.netprepchem.com This activation step is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), sometimes under reflux conditions. researchgate.netsrce.hr

The resulting 4-nitrobenzoyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution. It is then reacted with an appropriate aniline (B41778) derivative. In many syntheses, to arrive at the final diamino compound, a precursor like p-nitroaniline is used. researchgate.netprepchem.com The reaction between 4-nitrobenzoyl chloride and p-nitroaniline is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene, often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. researchgate.netprepchem.comresearchgate.net This coupling reaction yields 4,4'-dinitrobenzanilide (B1617148). prepchem.com

The reaction conditions, such as temperature and solvent, can be optimized to improve yields. For instance, one procedure involves stirring the reactants in tetrahydrofuran (B95107) (THF) at a cooled temperature of 5°C, followed by allowing the reaction to proceed at room temperature. prepchem.com

Carbodiimide-Based Coupling Approaches

Carbodiimide-based coupling agents offer a milder alternative to the acid chloride route for amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. nih.govsmolecule.comevitachem.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate then reacts with the amine to form the desired amide, releasing a urea (B33335) byproduct. To enhance the efficiency of the coupling and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.gov The HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. researchgate.net

This method is advantageous as it often proceeds under mild conditions, for example, at room temperature, which helps in preserving sensitive functional groups in the reactants. nih.gov

Direct Coupling Reactions

Direct coupling reactions provide a more streamlined approach to amide synthesis by avoiding the pre-activation of the carboxylic acid to an acid chloride. While less detailed information is available specifically for this compound, general principles of direct amidation can be applied. These methods often rely on specialized coupling reagents that facilitate the reaction between a carboxylic acid and an amine.

One such category of reagents includes phosphonium-based coupling agents like Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These reagents are effective for promoting amidation under mild conditions.

Reductive Transformations of Nitro Precursors

A crucial step in many synthetic routes to this compound is the reduction of a dinitro precursor, such as 4,4'-dinitrobenzanilide. prepchem.comnih.gov This transformation converts the nitro groups into the desired amino groups.

Several reducing systems are effective for this purpose:

Catalytic Hydrogenation: This is a widely used and clean method. The dinitro compound is hydrogenated using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction is usually carried out in a solvent like ethanol (B145695) or methanol (B129727). researchgate.netresearchgate.net This method is often efficient, with high yields and purities. For example, one industrial-scale procedure reports a 96.1% yield by hydrogenating 4,4'-dinitrobenzanilide in N,N-dimethylformamide (DMF) with a Pd/C catalyst.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin(II) chloride (SnCl₂) in the presence of an acid like concentrated hydrochloric acid, or iron (Fe) powder in acetic acid. nih.govacs.org The reaction with iron and acetic acid in a mixture of ethanol and water at reflux is a common procedure. nih.gov

Other Reducing Agents: Hydrazine hydrate (B1144303) in the presence of a catalyst like iron trichloride (B1173362) can also be used for the reduction. google.com

The choice of reducing agent can depend on factors such as the scale of the reaction, the presence of other functional groups, and cost considerations.

Advanced Synthetic Techniques and Optimization

To improve the efficiency and purity of this compound synthesis, researchers focus on optimizing reaction conditions.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of the final product. Key factors that are often adjusted include:

Temperature: For the acid chloride coupling, controlling the temperature, often starting at a low temperature (e.g., 0-5°C) and then allowing it to rise to room temperature, can help to manage the exothermic nature of the reaction and minimize side products. prepchem.com In the case of reductive hydrogenations, temperatures can range from room temperature to elevated temperatures like 100°C to ensure complete conversion. google.com

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Solvents like dichloromethane, tetrahydrofuran, toluene, and dioxane are commonly used for coupling reactions. researchgate.netprepchem.comnih.gov For reductions, alcohols like ethanol and methanol are frequent choices. researchgate.netresearchgate.net

Catalyst and Reagent Stoichiometry: The molar ratios of reactants and the amount of catalyst can significantly impact the reaction outcome. For instance, in carbodiimide couplings, the equivalents of the coupling agent and any additives are carefully controlled. nih.gov In catalytic hydrogenations, the loading of the Pd/C catalyst is an important parameter.

Purification Methods: After the reaction is complete, purification is essential to obtain a high-purity product. Common techniques include recrystallization from a suitable solvent, such as acetone (B3395972) or n-butanol, and column chromatography. prepchem.com

The following table summarizes various reaction conditions found in the literature for key synthetic steps:

StepReagentsSolventTemperatureTimeYield
Amide Coupling4-Nitrobenzoyl chloride, p-Nitroaniline, TriethylamineTetrahydrofuran5°C to Room Temp~3.5 hoursNot specified
Amide Coupling4-Nitrobenzoyl chloride, Amine, TriethylamineDioxane60°C1 hour70%
Reduction4,4'-Dinitrobenzanilide, H₂, Pd/CN,N-Dimethylformamide100°C4 hours96.1%
ReductionNitro precursor, Fe, Acetic AcidEthanol/WaterReflux15 hours92%
Reduction4-(4-nitrophenyl)-3-morpholone, H₂, Pd/CN,N-DimethylformamideRoom Temp3 hours83.17%

Multi-Step Synthetic Strategies

Multi-step syntheses are commonly employed to produce this compound, often starting from readily available precursors. A prevalent strategy involves the initial acylation of a protected aniline derivative, followed by the deprotection or modification of a functional group to yield the final product.

One common route begins with the reaction of various substituted benzoic acids with thionyl chloride to form the corresponding acyl chlorides. These intermediates are then reacted with p-nitroaniline in a solvent like dry dichloromethane (DCM) to form N-(4-nitrophenyl)-substituted benzamides. The final step involves the reduction of the nitro group to an amine. This reduction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as ethanol, yielding N-(4-aminophenyl)-substituted benzamides. researchgate.net

An alternative multi-step approach starts with p-nitrobenzoic acid, which is first converted to 4-nitrobenzoyl chloride using thionyl chloride. researchgate.net This acyl chloride is then reacted with different anilines to produce amide intermediates. researchgate.net Subsequent reduction of the nitro group, again often with Pd/C-catalyzed hydrogenation, affords the desired 4-amino-N-substituted benzamides. researchgate.net

Another documented synthesis involves the reaction of 4-nitrobenzoyl chloride with dimethylamine (B145610) in anhydrous tetrahydrofuran (THF) at 0°C to produce N,N-dimethyl-4-nitrobenzamide. This intermediate is then reduced to yield 4-(4-aminophenyl)-N,N-dimethylbenzamide.

The following table summarizes a typical multi-step synthesis:

StepReactantsReagents and ConditionsProduct
1Substituted Benzoic AcidThionyl chloride (SOCl₂), refluxSubstituted Benzoyl Chloride
2Substituted Benzoyl Chloride, p-NitroanilineDichloromethane (DCM), room temperatureN-(4-nitrophenyl)-substituted benzamide (B126)
3N-(4-nitrophenyl)-substituted benzamideHydrogen (H₂), Palladium on Carbon (Pd/C), Ethanol (EtOH)N-(4-aminophenyl)-substituted benzamide

Exploration of Green Chemistry Applications (e.g., Electrochemical Synthesis)

In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, electrochemical methods for the synthesis of amino-substituted benzamides are being explored. smolecule.com These methods offer potential advantages such as improved efficiency and reduced environmental impact. smolecule.com

Studies on the electrochemical oxidation of amino-substituted benzamides, including derivatives of this compound, have been conducted using techniques like cyclic and square-wave voltammetry. researchgate.net In many of these compounds, the primary amino group is the main electroactive center, undergoing a pH-dependent oxidation process. researchgate.net The final products of this initial electrochemical oxidation are often quinonediimine derivatives, which can then undergo further chemical transformations. researchgate.net While direct electrochemical synthesis of this compound from simpler precursors is an area of ongoing research, the electrochemical behavior of the molecule and its derivatives provides valuable insights for developing more sustainable synthetic pathways.

Derivatization Strategies and Analogous Compound Synthesis

The presence of a primary amino group and an amide linkage in this compound makes it a versatile scaffold for a wide array of derivatization reactions, leading to the synthesis of numerous analogous compounds with diverse structural features and potential applications.

Acylation Reactions

The primary amino group of this compound and its analogues is readily acylated. This reaction is fundamental for introducing various substituents and building more complex molecular architectures. Typically, acylation is carried out by reacting the amino compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. smolecule.comnih.gov

For example, N-acylation of Schiff bases derived from aminoacetanilides with different substituted acid chlorides in the presence of triethylamine yields the corresponding benzamides. nih.gov Similarly, the acylation of 2-(4-aminophenyl)benzothiazole with acyl chlorides is a key step in the synthesis of various derivatives. jetir.org

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions. For instance, it can react with electrophilic partners to form new carbon-nitrogen bonds. This reactivity is crucial for constructing more complex molecules. While direct nucleophilic substitution on an unactivated aromatic ring is difficult, the amino group can participate in reactions with activated substrates.

In the synthesis of more complex derivatives, the introduction of the aminophenyl group can occur via nucleophilic substitution reactions on an appropriate precursor. smolecule.com For example, the trifluoromethyl group, being a strong electron-withdrawing group, can activate a benzamide ring for nucleophilic aromatic substitution, allowing reactions with amines under relatively mild conditions.

Formation of Heterocyclic Derivatives

The versatile reactivity of this compound and its derivatives allows for their use as precursors in the synthesis of a wide range of heterocyclic compounds.

Schiff Bases: The primary amino group readily condenses with aldehydes or ketones to form Schiff bases (imines). iosrjournals.orgresearchgate.net These reactions are often catalyzed by a small amount of acid, such as glacial acetic acid, in a suitable solvent like ethanol or DMF. iosrjournals.orgnih.gov The resulting Schiff bases are themselves important intermediates for the synthesis of other heterocyclic systems. iosrjournals.org

Tetrazoles: Schiff bases derived from N-[(4-aminophenyl) carbamothioyl] benzamide can be converted to tetrazole derivatives by reacting them with sodium azide (B81097). iosrjournals.org

Imidazolinones: The same Schiff base precursors can be cyclized with 2-aminoacetic acid to yield imidazolinone derivatives. iosrjournals.org

Thiazolidinones: The reaction of Schiff bases with thioglycolic acid (mercaptoacetic acid) is a well-established method for the synthesis of 4-thiazolidinones. iosrjournals.orgscholarsresearchlibrary.com This reaction typically involves refluxing the Schiff base and thioglycolic acid in a solvent like dry benzene (B151609), often with azeotropic removal of water. scholarsresearchlibrary.com

Oxazepines: 1,3-Oxazepine derivatives can be synthesized from Schiff bases by reacting them with anhydrides like maleic or phthalic anhydride. iosrjournals.orgresearchgate.netjmchemsci.com

Benzothiazoles: 2-(4-Aminophenyl)benzothiazole can be synthesized by the condensation of o-aminothiophenol with p-aminobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures. esisresearch.orgnih.gov An alternative route involves the reaction of anilines with nitrobenzoyl chlorides to form benzamides, which are then treated with Lawesson's reagent and subsequently cyclized to form 2-(4-nitrophenyl)benzothiazoles. google.com The final step is the reduction of the nitro group to an amine. google.com

The following table provides a summary of the synthesis of various heterocyclic derivatives from this compound precursors:

Heterocyclic DerivativeStarting MaterialKey Reagents
Schiff BaseThis compound derivativeAromatic aldehyde, Glacial acetic acid
TetrazoleSchiff BaseSodium azide
ImidazolinoneSchiff Base2-Aminoacetic acid
ThiazolidinoneSchiff BaseThioglycolic acid
OxazepineSchiff BasePhthalic anhydride or Maleic anhydride
Benzothiazoleo-Aminothiophenol, p-Aminobenzoic acidPolyphosphoric acid (PPA)

Computational Chemistry and Theoretical Investigations of 4 4 Aminophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the molecular geometry of compounds to find their most stable conformation (lowest energy state). researchgate.net For derivatives and analogues of 4-(4-Aminophenyl)benzamide, DFT calculations are typically performed using specific basis sets, such as 6-311++G(d,p) or 6-311+G(d,p), to ensure reliable and accurate results. researchgate.netyale.edu

The process of geometry optimization allows for the precise calculation of structural parameters like bond lengths and bond angles. researchgate.net These theoretical calculations on related structures, such as N-phenylbenzamide derivatives and N-((4-aminophenyl)sulfonyl)benzamide, have been performed to understand their fundamental geometries. researchgate.netyale.edu Furthermore, DFT is used to calculate various molecular properties, including dipole moments and thermodynamic parameters, which help in understanding the molecule's polarity and stability. scirp.org For instance, studies on Schiff bases derived from 4-amino-N-(4-aminophenyl)benzamide have utilized DFT to assess their suitability as potential drugs. researchgate.net

Table 1: Example of DFT Application in Molecular Geometry Optimization for a Benzamide (B126) Derivative Data conceptualized based on typical DFT outputs for related structures.

Parameter Optimized Value Method/Basis Set
C-N (Amide) Bond Length ~1.36 Å DFT/B3LYP
C=O (Carbonyl) Bond Length ~1.24 Å DFT/B3LYP
N-H (Amine) Bond Length ~1.01 Å DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. edu.krd

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netedu.krd A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. edu.krd For derivatives of this compound, FMO analysis helps in understanding their electronic transitions and structure-activity relationships. researchgate.net The energies of these orbitals are used to calculate several global reactivity descriptors. researchgate.netdergipark.org.tr

Table 2: Calculated FMO Energies and Energy Gap for a Benzamide Analogue Data derived from studies on related benzamide structures. dergipark.org.tr

Parameter Energy (eV)
EHOMO -6.3324
ELUMO -1.9424

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. scirp.orgdergipark.org.tr The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red areas indicate regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-deficient), which are favorable for nucleophilic attack. dergipark.org.tr Green regions represent neutral or zero potential. researchgate.net

For benzamide derivatives, MEP analysis reveals that the most negative potential is concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. dergipark.org.tr Conversely, the hydrogen atoms of the amine and amide groups often show positive potential, indicating them as sites for nucleophilic interaction. dergipark.org.tr This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular delocalization interactions. researchgate.netresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies for a Benzamide Analogue Based on findings for N-((4-aminophenyl)sulfonyl)benzamide. researchgate.net

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π (C13-C15) π* (O4-C17) 25.77 π → π*

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.netdergipark.org.tr These descriptors are calculated using the energies of the HOMO and LUMO. Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. dergipark.org.tr

Electronegativity (χ): The power of an atom or molecule to attract electrons. edu.krddergipark.org.tr

Global Hardness (η): Represents the resistance to change in electron distribution. dergipark.org.tr Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." edu.krd

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. dergipark.org.tr

These parameters are essential for comparing the reactivity of different molecules within a series. researchgate.net

Table 4: Global Chemical Reactivity Descriptors for a Benzamide Analogue Calculated from FMO energies presented in Table 2. dergipark.org.tr

Descriptor Formula Calculated Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.1374
Electronegativity (χ) 4.1374
Global Hardness (η) (ELUMO - EHOMO) / 2 2.1950
Global Softness (S) 1 / (2η) 0.2278

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.comnih.gov This approach is instrumental in drug discovery for evaluating potential therapeutic agents. researchgate.net

For derivatives of this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes. For example, analogues of SGI-1027, a quinoline-based derivative of 4-amino-N-(4-aminophenyl)benzamide, were docked into the active site of DNA methyltransferase (DNMT) to understand the structural basis of their inhibitory activity. researcher.lifenih.gov These studies suggested that specific moieties of the ligand are crucial for interaction with the protein and its substrates. researcher.lifenih.gov Similarly, docking studies on 4-(aminomethyl)benzamide (B1271630) derivatives revealed their potential as inhibitors of protein kinases, identifying key interactions within the enzyme's active site. mdpi.comnih.gov

The results of docking studies are often expressed as a binding energy or score, where a more negative value typically indicates a stronger, more favorable binding interaction. These studies help elucidate structure-activity relationships, guiding the synthesis of more potent and selective inhibitors. researcher.lifenih.gov

Table 5: Summary of Molecular Docking Studies on this compound Analogues

Ligand Type Protein Target PDB Code Key Findings
SGI-1027 Analogue DNA Methyltransferase (DNMT) Not specified Quinoline (B57606) and aminopyrimidine moieties are important for interaction. researcher.lifenih.gov
4-(aminomethyl)benzamide Analogue T315I-mutant Abl Kinase 3QRJ Flexible linker allows for favorable geometry and binding in the active center. mdpi.comnih.gov

Prediction of Ligand-Receptor Binding Affinities and Orientations

Computational modeling, particularly molecular docking, has been instrumental in predicting how this compound and its derivatives interact with biological targets at a molecular level. These in silico techniques are crucial for understanding binding affinities and the specific orientation of the ligand within the active site of a receptor or enzyme, guiding the design of more potent molecules. mdpi.com

A significant area of investigation has been the development of DNA methyltransferase (DNMT) inhibitors based on the this compound scaffold. nih.gov Molecular modeling studies for SGI-1027, a quinoline-based analogue, were performed using the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase (MHhaI C5 DNMT). nih.govresearcher.liferesearchgate.net These studies suggested that the quinoline and aminopyrimidine moieties of the SGI-1027 derivatives are critical for interaction with the protein and its substrates. nih.govresearcher.liferesearchgate.net The docking simulations help to guide the selection of compounds for synthesis and to rationalize the activity of the most promising candidates. mdpi.com

Similarly, in the development of novel anticancer agents, molecular modeling was used to substantiate the binding of a this compound derivative to its key target, Insulin-like Growth Factor 1 Receptor (IGF1R). researchgate.net The computational analysis confirmed a strong binding affinity, highlighting the formation of multiple hydrogen bonds between the compound and the receptor. researchgate.net Docking studies are frequently employed to validate experimental findings by predicting the binding models and orientation of developed compounds within the active site of a target protein. mdpi.com The process involves preparing the receptor protein, identifying the binding pocket, and then simulating the interaction to obtain parameters like binding scores and specific amino acid interactions. mdpi.com

Table 1: Predicted Binding Interactions of Benzamide Derivatives with Target Receptors

Compound/Derivative Class Target Receptor Key Predicted Interactions & Findings Source(s)
SGI-1027 Analogues DNMT (MHhaI C5 DNMT) Quinoline and aminopyrimidine moieties are crucial for interaction with the protein's substrate-binding pocket. nih.govresearcher.liferesearchgate.net
Compound 27 (a benzamide derivative) IGF1R Strong binding affinity substantiated by multiple hydrogen bonds with the receptor's active site. researchgate.net
General Benzamide Derivatives Various (e.g., VEGFR-2) Docking analyses confirm that novel motifs can bind effectively to the enzyme's binding region. researchgate.net

Elucidation of Structure-Activity Relationships (SAR)

The key SAR findings from these computational and biological studies are:

Effect of Linker Groups : The introduction of a methylene (B1212753) or carbonyl group to conjugate the quinoline moiety was found to decrease the compound's activity. nih.govresearcher.liferesearchgate.net

Size and Nature of Aromatic Systems : The size of the substituents at either end of the molecule significantly impacts activity. Tricyclic moieties, such as acridine, led to a decrease in inhibitory function. nih.govresearcher.liferesearchgate.net Conversely, bicyclic systems like quinoline were well-tolerated. nih.govresearcher.liferesearchgate.net The most effective combination was found to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.govresearcher.liferesearchgate.net

These SAR insights provide a valuable framework for the rational design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for SGI-1027 Analogues

Structural Modification Impact on Activity Rationale/Observation Source(s)
Addition of methylene/carbonyl linker Decrease Not specified, but observed consistently. nih.govresearchgate.net
Tricyclic substituents (e.g., acridine) Decrease Suggests steric hindrance or unfavorable interactions in the binding pocket. nih.govresearcher.liferesearchgate.net
Bicyclic/monocyclic combination Increase (Optimal) Provides the best balance of size and interaction potential for the cofactor and substrate pockets. nih.govnih.govresearchgate.net
Inversion of central amide bond Little to no effect Indicates flexibility in the binding mode of the central scaffold. nih.govresearchgate.net

Mechanistic Insights from In Silico Data

In silico data provide powerful mechanistic insights that complement experimental findings. For this compound derivatives, computational studies have helped to explain their mode of action at a molecular level. nih.govresearchgate.net

In the context of DNMT inhibition, molecular modeling based on the crystal structure of a bacterial DNMT enzyme was the foundational step that guided the entire design process for SGI-1027 analogues. nih.govresearchgate.net The model predicted that the compound mimics the substrate S-adenosyl-L-methionine (SAM) and interacts with key residues in the enzyme's active site. nih.gov This in silico hypothesis provided a clear mechanistic rationale: the compounds function by competitively inhibiting the enzyme, which was later supported by biological evaluation. nih.govresearchgate.net The studies on derivatives further refined this understanding, showing how variations in the structure could enhance or disrupt the key interactions within the cofactor and substrate pockets. nih.gov

For other targets, such as the IGF1R kinase, mechanistic investigations through molecular modeling showed that a potent benzamide derivative induced cell cycle arrest and apoptosis. researchgate.net The docking analysis provided the mechanistic explanation for these effects by revealing that the compound could potently inhibit the kinase by forming stable hydrogen bonds within its active site. researchgate.net The use of Density Functional Theory (DFT) is another common approach to determine the chemical mechanisms and molecular properties of new compounds, starting with geometry optimization to find the most stable conformers for further analysis. mdpi.com

Solvent Effects on Electronic and Spectroscopic Properties

The influence of the solvent environment on the electronic and spectroscopic characteristics of molecules is a key area of theoretical investigation. Computational methods like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are used to simulate solvent effects. researchgate.netdergipark.org.tr These studies are often performed using Time-Dependent Density Functional Theory (TD-DFT) to predict properties like UV-Vis absorption spectra in various solvents. researchgate.netresearchgate.net

For compounds related to this compound, theoretical studies have explored how electronic properties change in solvents of varying polarity, such as water, ethanol (B145695), DMSO (polar), and benzene (B151609) (non-polar). researchgate.nettandfonline.com These analyses typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability and is comparable to values for other biologically active materials. dergipark.org.trtandfonline.com

Solvent polarity can significantly affect these electronic properties. For instance, in a study of a related chalcone, the calculated HOMO-LUMO bandgap energy was found to be slightly different in chloroform (B151607) (2.9416 eV) compared to the more polar solvents DMSO and water (2.9391 eV). tandfonline.com Similarly, analysis of the Molecular Electrostatic Potential (MEP) surface, which maps charge distributions, can show how the solvent enhances electrophilic or nucleophilic regions of a molecule. tandfonline.com For one compound, polar solvents like DMSO and water were shown to enhance the strong electrophilic region more than a non-polar solvent did, which has implications for its biological interactions. tandfonline.com These computational approaches allow for a detailed prediction of how a molecule like this compound might behave in different biological and experimental environments. researchgate.net

Table 3: Theoretical Spectroscopic and Electronic Data in Various Solvents for a Related Compound

Property Solvent Calculated Value Significance Source(s)
HOMO-LUMO Energy Gap Chloroform 2.9416 eV Relates to chemical reactivity and stability. tandfonline.com
HOMO-LUMO Energy Gap DMSO 2.9391 eV Slight decrease in polar solvent indicates electronic environment shift. tandfonline.com
HOMO-LUMO Energy Gap Water 2.9391 eV Similar to DMSO, showing effect of high polarity. tandfonline.com
UV-Vis λmax (Theoretical) DMSO 321 nm Prediction of electronic absorption maximum. dergipark.org.tr

Table of Mentioned Compounds

Advanced Spectroscopic Characterization of 4 4 Aminophenyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-(4-aminophenyl)benzamide and its derivatives. By analyzing the chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can identify the specific arrangement of atoms within the molecule.

In ¹H NMR spectra of this compound derivatives, aromatic protons typically appear in the range of δ 7.2–8.1 ppm. The protons of the amine group (-NH₂) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. For instance, in some derivatives, the amine protons are found between δ 2.5–3.5 ppm.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C=O) of the amide group is a key indicator, typically resonating at approximately δ 165–170 ppm. The carbon atoms within the aromatic rings display a range of chemical shifts depending on their electronic environment and substitution patterns. For example, in a derivative of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide, the carbonyl carbon was observed at 152.28 ppm, while various aromatic carbons appeared between 119.03 and 139.58 ppm. farmaciajournal.com

Detailed analysis of coupling constants (J) in ¹H NMR spectra further helps in assigning the positions of substituents on the aromatic rings. For example, the splitting patterns, such as doublets (d) and triplets (t), reveal the number of adjacent protons.

¹H NMR Spectral Data for a this compound Derivative
Chemical Shift (δ ppm)MultiplicityAssignmentReference
10.02bsH-α (deuterable) farmaciajournal.com
8.72sHN (H-γ, deuterable) farmaciajournal.com
8.61sHN (H-β, deuterable) farmaciajournal.com
7.71ddH-2, H-6 farmaciajournal.com
7.57dH-15, H-19 farmaciajournal.com
7.29dH-9, H-11 farmaciajournal.com
¹³C NMR Spectral Data for a this compound Derivative
Chemical Shift (δ ppm)AssignmentReference
152.28C-13 (C=O) farmaciajournal.com
139.58C-14 farmaciajournal.com
139.48C-1 farmaciajournal.com
136.34C-7 farmaciajournal.com
132.75C-4 farmaciajournal.com
129.16C-3, C-5 farmaciajournal.com
122.06C-8, C-12 farmaciajournal.com
119.03C-9, C-11 farmaciajournal.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is crucial for identifying the functional groups present in this compound and its derivatives. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.

FT-IR Spectroscopy: FT-IR spectra of 4-amino-N-(4-aminophenyl)benzamide show characteristic absorption peaks that confirm its molecular structure.

N-H Stretching: The amide N-H bond shows a stretching vibration at 3342 cm⁻¹.

C=O Stretching (Amide I): A strong absorption peak for the carbonyl group of the amide is observed at 1658 cm⁻¹.

N-H Bending (Amide II): The bending vibration of the N-H bond in the amide group appears at 1515 cm⁻¹.

C-N Bending: A peak around 720 cm⁻¹ is attributed to C-N bending.

In derivatives like N-((4-aminophenyl)sulfonyl)benzamide, the N-H stretching vibration is observed at a maximum of 3538 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the aromatic system.

Amide I (C=O Stretch): The characteristic band for the amide I appears near 1604 cm⁻¹.

Para-substituted Benzene (B151609) Ring: An energy band between 1100-1276 cm⁻¹ corresponds to the para-substituted benzene ring.

C-H Stretching: The C-H stretching of the benzene ring is seen near 2977 cm⁻¹.

Amide N-H Stretching: The N-H stretching vibration is also observed near 3342 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) are often employed to support the experimental assignments of vibrational frequencies. researchgate.netesisresearch.org

Vibrational Spectroscopy Data for 4-amino-N-(4-aminophenyl)benzamide
Spectroscopic TechniquePeak Position (cm⁻¹)AssignmentReference
FT-IR3342N-H stretching (amide)
FT-IR1658C=O stretching (amide I)
FT-IR1515N-H bending (amide II)
FT-IR720C-N bending
Raman3342N-H stretching (amide)
Raman2977C-H stretching (benzene ring)
Raman1604C=O stretching (amide I)
Raman1100-1276Para-substituted benzene ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. ubbcluj.ro The absorption spectrum provides information about the extent of conjugation and the electronic properties of the compound.

For 4-amino-N-(4-aminophenyl)benzamide, a characteristic absorption peak is observed in the near-ultraviolet region around 310 nm, which is attributed to the benzene ring absorption, indicating the preservation of its aromatic character. The electronic transitions observed provide insight into the degree of electron delocalization within the conjugated π-system of the molecule.

The types of electronic transitions that can occur include π → π* and n → π* transitions. uzh.ch The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, while n → π* transitions involve the promotion of a non-bonding electron (from heteroatoms like oxygen or nitrogen) to a π* anti-bonding orbital. uzh.ch The solvent can influence the absorption maxima, and studies are often conducted in various solvents to understand these effects. researchgate.net

In the context of metal complexes of benzamide (B126) derivatives, UV-Vis spectra reveal bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide information about the geometry of the complex. ijcrt.org For example, copper(II) complexes of a benzamide derivative showed bands in the ranges of 240-270 nm, 300-380 nm, 420-573 nm, and 610-770 nm. researchgate.net

Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination.

In the study of protonated N-(3-aminophenyl)benzamide, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments revealed a rearrangement product ion with an m/z of 110.06036. acs.org This rearrangement was proposed to occur through a nitrogen-oxygen (N-O) exchange. acs.org The formation of this ion was confirmed by using an ¹⁸O-labeled benzamide derivative, which resulted in a rearranged ion with an m/z of 112. acs.org

Theoretical calculations using Density Functional Theory (DFT) suggested that this rearrangement proceeds through the formation of an ion-neutral complex containing a water molecule and a nitrilium ion. acs.org This type of rearrangement was found to be general for protonated amide compounds with electron-donating groups at the meta position of the anilide ring. acs.org Conversely, compounds with electron-withdrawing groups at the meta position did not exhibit this rearrangement. acs.org The nature of the acyl group also influences the rearrangement, with electron-withdrawing groups on the benzoyl ring enhancing it. acs.org

Key Fragmentation Ions in MS/MS of Protonated N-(3-Aminophenyl)benzamide
m/zIon FormulaDescriptionReference
110.06036[C₆H₈NO]⁺Rearrangement product ion via N-O exchange acs.org
112[C₆H₈NO¹⁸]⁺Rearranged ion from ¹⁸O-labeled precursor acs.org

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal complexes and organic radicals. mlsu.ac.iniitm.ac.in It provides valuable information about the electronic structure, stereochemistry, and the nature of the metal-ligand bonding in paramagnetic complexes. tsijournals.com

The X-band ESR spectra of copper(II) complexes with benzamide-derived ligands are often recorded in DMSO at room temperature. tsijournals.com The spectral parameters, such as the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥), are used to determine the geometry of the complex and the nature of the ground state.

For example, ESR spectra of certain copper(II) complexes have shown an axial type (dx²-y²) ground state with a covalent bond character, which supports the suggested octahedral or compressed tetragonal geometries. researchgate.netresearchgate.net The g-values can indicate the degree of covalent character in the metal-ligand bond. researchgate.net If g|| > g⊥ > 2.0023, it suggests that the unpaired electron resides in the dx²-y² orbital, which is characteristic of a tetragonally distorted octahedral or square planar geometry. The shape of the spectrum can also reveal whether the complex is monomeric or dimeric.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) analysis is the most definitive method for determining the three-dimensional crystalline structure of a molecule. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice.

While a specific XRD study for this compound was not found in the provided context, the principles can be understood from related structures. For instance, the XRD analysis of 4-Methyl-N-(4-methylphenyl)benzamide revealed the presence of intermolecular N–H···O hydrogen bonds that stabilize the crystal packing. Similar interactions would be expected in the crystal structure of this compound, involving the amine and amide functional groups.

The synthesis and characterization of various N-(4-aminophenyl)-substituted benzamides have been reported, with single-crystal XRD analysis performed on representative examples to confirm their structures. researchgate.net Such analyses are critical for understanding the solid-state conformation and packing of these molecules, which can influence their physical properties and biological activity.

Chemical Reactivity Mechanisms and Transformations of 4 4 Aminophenyl Benzamide

Amide Bond Formation and Cleavage Pathways

The central feature of 4-(4-Aminophenyl)benzamide is the amide bond, and its formation and cleavage are fundamental aspects of its chemistry.

Amide Bond Formation: The synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved through standard amidation reactions. A common pathway involves the reaction of an activated carboxylic acid with an amine. researchgate.net For instance, 4-nitrobenzoyl chloride, formed by activating p-nitrobenzoic acid with thionyl chloride, can be reacted with various anilines to form the precursor amide. researchgate.net Subsequent reduction of the nitro group, typically through palladium-catalyzed hydrogenation, yields the final 4-amino-N-substituted benzamide (B126) product. researchgate.net This synthetic strategy highlights the classic nucleophilic acyl substitution mechanism for amide bond formation.

Another route involves reacting acyl chlorides, generated from the corresponding carboxylic acids and thionyl chloride, with p-nitroaniline. The resulting nitro-amide intermediate is then reduced to the desired aminophenyl benzamide derivative using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas. researchgate.net

Amide Bond Cleavage: The amide bond, while generally stable, can be cleaved under specific chemical conditions. Such cleavage reactions are significant for both degradation studies and for the strategic removal of amide-based protecting groups in synthetic chemistry.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide bond can undergo hydrolysis to yield the parent carboxylic acid and amine. While extremely stable under mild acids, some specialized amide bonds in peptide analogues have been shown to cleave under conditions like 10-20% trifluoroacetic acid (TFA) or 0.1-4.0 N HCl at room temperature. nih.gov

Hydrazinolysis: Hydrazine is a powerful nucleophile that can cleave amide bonds, often under nearly anhydrous conditions. google.com This method can be advantageous when other sensitive functional groups are present in the molecule. google.com

Oxidative Cleavage: Certain metal-free oxidative methods can achieve selective cleavage of C-N bonds. For example, 2-iodoxybenzoic acid (IBX) has been shown to promote the oxidative cleavage of the C(aryl)-N bond in secondary amides, leaving the C(carbonyl)-N bond intact, which provides a route to primary amides. organic-chemistry.org

Table 1: Summary of Amide Bond Formation and Cleavage Reactions
Reaction TypeReagents/ConditionsOutcomeReference
Amide Formation4-nitrobenzoyl chloride + aniline (B41778) derivatives, followed by H₂, Pd/CFormation of N-(4-aminophenyl)-substituted benzamides researchgate.net
Amide Cleavage (Hydrolysis)Strong acid (e.g., HCl), heatCleavage to 4-aminobenzoic acid and aniline nih.gov
Amide Cleavage (Hydrazinolysis)Hydrazine (N₂H₄)Cleavage of the amide bond google.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For amides and their precursors, several classical rearrangements are relevant.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. byjus.com It proceeds by treating the amide with bromine and a strong base. byjus.com If the benzamide moiety of this compound were the starting material, this reaction could theoretically produce 4-aminobenzylamine.

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. masterorganicchemistry.com This reaction is more relevant to the synthesis of amides rather than a reaction of the amide itself. An oxime derived from a ketone, upon treatment with acid, can rearrange to form an N-substituted amide. masterorganicchemistry.com This pathway could be a synthetic route to derivatives of this compound. The reaction involves the migration of an alkyl or aryl group anti-periplanar to the hydroxyl group of the oxime. masterorganicchemistry.com

Curtius Rearrangement: The Curtius reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles. byjus.com If the reaction is performed in an aqueous medium, the isocyanate hydrolyzes to form a primary amine. This provides another pathway to convert a carboxylic acid derivative into an amine with the loss of a carbon atom. byjus.com

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of this compound is characterized by the independent and cooperative reactions of its functional groups.

Intermolecular Reactivity: The primary amino group is a key site for intermolecular reactions. It can act as a nucleophile, participating in:

Acylation: Reaction with acyl chlorides or anhydrides to form a new amide bond. This is demonstrated in the synthesis of more complex derivatives where the 4-amino group is further functionalized.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -X) onto the phenyl ring.

The aromatic rings themselves can undergo electrophilic aromatic substitution, although the reactivity is influenced by the directing effects of the amino and benzamido substituents. The amino group is a strong activating, ortho-, para-directing group, while the benzamido group is a moderately activating, ortho-, para-directing group.

Intramolecular Reactivity: While less common, intramolecular reactions could potentially occur under specific conditions, leading to cyclic structures. For example, in derivatives with appropriate substitution patterns, an intramolecular cyclization could be induced between the nitrogen of the amino group and a position on the other phenyl ring, potentially forming heterocyclic systems. However, such reactions typically require specific precursors or harsh conditions to overcome the stability of the aromatic systems.

Catalytic Transformations Involving this compound Derivatives

Catalysis plays a crucial role in the synthesis and modification of this compound and its derivatives.

Catalytic Hydrogenation: As previously mentioned, a key step in the synthesis of this compound is the reduction of a nitro precursor, such as N-(4-nitrophenyl)benzamide. researchgate.net This transformation is efficiently carried out using heterogeneous catalysts like palladium on carbon (Pd/C) with hydrogen gas. researchgate.net The reaction is highly selective for the reduction of the nitro group without affecting the amide bond or the aromatic rings.

Palladium-Catalyzed Cross-Coupling: The aromatic rings and the N-H bonds in this compound and its derivatives are potential sites for palladium-catalyzed cross-coupling reactions. For instance, the primary amine could participate in Buchwald-Hartwig amination reactions with aryl halides to form diarylamines. If one of the phenyl rings were functionalized with a halide, it could undergo Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds, allowing for the synthesis of a wide array of complex derivatives.

Table 2: Examples of Catalytic Transformations
Transformation TypeCatalystReactant TypeProduct TypeReference
Nitro Group ReductionPd/CN-(4-nitrophenyl)benzamideThis compound researchgate.net
C-N Cross-Coupling (Theoretical)Palladium complexesAryl Halide + AmineDiarylamine derivativeN/A
C-C Cross-Coupling (Theoretical)Palladium complexesAryl Halide + Boronic Acid (Suzuki)Biaryl derivativeN/A

Advanced Applications of 4 4 Aminophenyl Benzamide in Materials Science

Polymer and Macromolecular Chemistry

The bifunctional nature of 4-(4-Aminophenyl)benzamide, with its two reactive amine groups, makes it a suitable monomer for the synthesis of various polymers, particularly polyamides and polyimides. The rigid aromatic backbone inherent in its structure is expected to impart excellent thermal stability and mechanical strength to the resulting polymers.

Synthesis and Characterization of Benzamide-Based Polymers

Polymers can be synthesized from this compound through polycondensation reactions with diacyl chlorides or dianhydrides. For instance, its reaction with terephthaloyl chloride would yield a polyamide, while reaction with a dianhydride like pyromellitic dianhydride (PMDA) would produce a poly(amic acid) precursor, which can then be thermally or chemically cyclized to form a polyimide.

The characterization of such polymers would involve a range of analytical techniques to determine their structure, molecular weight, and physical properties.

Table 1: Potential Polymer Characterization Techniques

Technique Information Obtained
Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of functional groups (e.g., amide, imide) and successful polymerization.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation of the polymer repeating unit.
Gel Permeation Chromatography (GPC)Determination of molecular weight and molecular weight distribution.
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm).

While direct studies on polymers from this compound are not widely available, research on analogous benzamide-containing monomers has shown that the incorporation of the benzamide (B126) linkage can enhance the electrochemical and electrochromic stability of the resulting polymers.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs, OPVs)

The aromatic and electron-rich nature of this compound suggests its potential for use in organic electronic materials. Polymers derived from this monomer could possess favorable charge transport properties.

Organic Light-Emitting Diodes (OLEDs): The benzamide group can influence the electronic properties of a polymer, potentially leading to materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as host materials or hole-transporting layers in OLEDs.

Organic Field-Effect Transistors (OFETs): The rigid structure of polymers incorporating this compound could facilitate ordered packing in the solid state, which is crucial for efficient charge transport in the active layer of OFETs.

Organic Photovoltaics (OPVs): In OPVs, polymers containing this moiety could potentially act as electron donor materials, although significant molecular engineering would be required to optimize their absorption spectra and energy levels for efficient solar energy conversion.

Development of Advanced Optical Materials (e.g., Nonlinear Optics, Fluorescence, Photostable Materials)

The extended π-conjugated system in this compound and its derivatives is a key feature for advanced optical applications.

Nonlinear Optics (NLO): Molecules with donor-acceptor structures across a conjugated bridge can exhibit significant NLO properties. While this compound itself is more of a donor-donor system, its derivatives could be engineered to create strong NLO responses.

Fluorescence: The rigid aromatic structure is a good platform for creating fluorescent materials. Modification of the benzamide core with various functional groups could tune the emission wavelength and quantum yield.

Photostable Materials: The aromatic nature of this compound is expected to contribute to the photostability of materials in which it is incorporated, a critical property for applications involving prolonged exposure to light.

Sensing Technologies

The amine and amide functionalities in this compound provide sites for interaction with various analytes, making it a candidate for the development of chemical sensors and biosensors.

Design and Application in Environmental Chemical Sensors

The amino groups on the this compound molecule can be functionalized to create selective binding sites for specific environmental pollutants. For example, they could be modified to chelate heavy metal ions or to interact with acidic gases. The benzamide linkage can also participate in hydrogen bonding, which could be exploited for the detection of certain organic pollutants. A sensor could be designed where the binding of an analyte to a polymer or coating containing this compound leads to a measurable change in an optical or electrical signal.

Development of Biosensors

In the realm of biosensors, the amine groups of this compound offer convenient handles for the covalent immobilization of biological recognition elements such as enzymes, antibodies, or DNA strands. For instance, after diazotization, the molecule could be electrochemically grafted onto an electrode surface, providing a stable platform for building a biosensor. The aromatic structure can also facilitate electron transfer processes, which is beneficial for electrochemical biosensing.

Table 2: Potential Biosensor Development Scheme

Step Description
Surface Modification Covalent attachment of this compound to a transducer surface (e.g., an electrode).
Bioreceptor Immobilization Attachment of a specific biological recognition element (e.g., an enzyme) to the functionalized surface.
Analyte Detection The interaction of the target analyte with the bioreceptor causes a change in the local environment.
Signal Transduction The change is converted into a measurable signal (e.g., electrical current, light intensity).

While the direct application of this compound in these advanced material science fields is still an emerging area of research, its chemical structure holds considerable promise for the development of novel polymers and functional materials. Further investigation is needed to fully realize its potential in organic electronics, optical materials, and sensing technologies.

Fluorescence-Based Detection Methods and Probes

The development of fluorescent probes for the selective and sensitive detection of analytes is a significant area of research. Molecules designed for this purpose typically contain a fluorophore, a signaling unit, and a recognition site. While this compound itself is not a classical fluorophore, its structural framework is a valuable platform for the synthesis of fluorescent probes. The aromatic rings contribute to a conjugated π-system, and the terminal amino group and amide linkage can be chemically modified to modulate the electronic properties and introduce specific analyte recognition sites.

The core principle of a fluorescent probe involves a change in its fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target analyte. This change can be triggered by various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of new chemical species with different photophysical characteristics.

Research into analogous structures has demonstrated the viability of the aminobenzamide scaffold in creating functional molecules. For instance, analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and synthesized to act as inhibitors of DNA methylation, showcasing the chemical tractability of this core structure for creating molecules with specific biological or chemical targets. nih.govresearchgate.netnih.gov The synthesis of these derivatives confirms that the molecule can be readily functionalized to interact with specific sites, a key requirement for a selective fluorescent probe. nih.gov

The design of a fluorescent probe based on this compound could involve:

Fluorophore Integration: Attaching a known fluorophore to the aminophenyl or benzamide ring.

Recognition Moiety: Modifying the terminal amino group to create a specific binding site for ions or small molecules. For example, the 2,4-dinitrobenzenesulfonyl group is often used as a recognition site for thiophenols. nih.gov

Modulation of Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the molecule can be tuned through chemical modification, potentially leading to solvatochromic or analyte-sensitive fluorescent responses.

The table below outlines key characteristics of an effective fluorescent probe and the potential of a this compound-based system to meet them.

FeatureDescriptionPotential of this compound Scaffold
High Selectivity The probe interacts specifically with the target analyte, avoiding interference from other species.The amino and amide groups can be functionalized to create highly specific binding pockets or reaction sites.
High Sensitivity A significant change in fluorescence is observed even at low analyte concentrations.The electronic properties can be tuned to maximize the change in emission upon analyte binding.
Fast Response Time The interaction between the probe and analyte occurs rapidly.Covalent bond formation or non-covalent binding is typically fast, enabling real-time detection.
Photostability The probe resists photobleaching under illumination, allowing for stable measurements.Aromatic backbones generally confer good photostability.
Large Stokes Shift A large separation between the maximum excitation and emission wavelengths minimizes self-absorption.Structural modifications can be designed to increase the Stokes shift. nih.gov

Optoelectronic Device Components (e.g., LEDs, Solar Cells)

The rigid, aromatic structure of this compound and its derivatives makes them promising candidates for use in optoelectronic devices, where charge transport and photophysical stability are paramount. Benzamide derivatives have been noted for their application in organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials are required to efficiently transport charges (holes and electrons) and facilitate their recombination to produce light. The performance of these devices depends heavily on the electronic properties and stability of the organic layers. Polymers incorporating the aminobenzamide moiety have shown significant promise. For example, a series of electroactive aromatic poly(amide-imide)s (PAIs) were synthesized using diamine monomers containing a benzamide spacer, such as 4,4′-bis(p-aminobenzamido)triphenylamine. mdpi.com The inclusion of the benzamide unit was found to enhance both the electrochemical and electrochromic stability of the polymers, which is critical for the longevity and reliability of optoelectronic devices. mdpi.com These polymers exhibit good thermal stability, with decomposition temperatures exceeding 500 °C in nitrogen, a crucial property for device fabrication and operation. mdpi.com

Perovskite Solar Cells (PSCs): In the field of photovoltaics, particularly perovskite solar cells, interfacial engineering is key to achieving high efficiency and stability. Amine-containing organic molecules are widely used to passivate defects on the surface of the perovskite layer, reducing non-radiative recombination and improving charge extraction. While this compound itself has not been extensively reported as a passivating agent, structurally similar molecules like 4-aminobenzoic acid (PABA) have been successfully used to form a self-assembled monolayer (SAM) on the electron transport layer (e.g., TiO2). rsc.org This SAM improves the quality of the perovskite film grown on top, leading to fewer traps and better energy level alignment, ultimately enhancing the power conversion efficiency of the solar cell. rsc.org The bifunctional nature of this compound suggests its potential for similar applications, where the amino group could anchor to the surface while the benzamide moiety interacts with the perovskite layer.

The table below summarizes the properties of poly(amide-imide)s derived from a benzamide-containing monomer, highlighting their suitability for optoelectronic applications. mdpi.com

Polymer PropertyValue / ObservationRelevance to Optoelectronics
Oxidation Onset Potential 0.84 V - 1.08 VIndicates the energy level (HOMO) and the ease of hole injection.
Electrochemical Stability High stability over 50 repeated cyclesCrucial for long-term operational stability and lifetime of devices.
Electrochromic Behavior Reversible color change upon oxidationEnables applications in smart windows and displays.
Thermal Stability (Td5) > 500 °C (in N2)Allows for high-temperature processing and ensures stability during device operation.

Supramolecular Chemistry and Self-Assembly for Functional Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is exceptionally well-suited for directing self-assembly processes due to its multiple hydrogen-bonding sites. The amide group (-CONH-) contains both a hydrogen bond donor (N-H) and two acceptor sites (the lone pairs on the oxygen atom), while the terminal primary amine (-NH2) provides two additional donor sites.

These directional and specific hydrogen bonds can drive the assembly of individual molecules into well-ordered, one-, two-, or three-dimensional architectures. chemistryviews.org This bottom-up approach allows for the creation of functional materials with tailored properties.

Hydrogen-Bonding Motifs: The primary interactions governing the self-assembly of this compound are:

Amide-Amide Hydrogen Bonding: Molecules can link into chains or tapes via N-H···O=C hydrogen bonds between the amide groups.

Amine-Amide Hydrogen Bonding: The terminal amino group can form hydrogen bonds with the amide oxygen of a neighboring molecule (N-H···O=C).

Amine-Amine Hydrogen Bonding: Intermolecular N-H···N bonds can also form between the amino groups, further stabilizing the structure.

This network of hydrogen bonds can lead to the formation of fibrous structures. When these fibers entangle in a solvent, they can immobilize the solvent molecules, resulting in the formation of a supramolecular gel. uni-osnabrueck.denih.gov Molecules capable of this process are known as low-molecular-weight gelators. The properties of the resulting gel—such as its thermal stability and mechanical strength—are directly related to the strength and geometry of the underlying hydrogen-bonding network. nih.gov The ability to control the conformation of molecules through intramolecular hydrogen bonds can also promote π-π stacking, leading to the self-assembly of one-dimensional nano- or microfibers. nih.gov

Interaction TypeDonorAcceptorResulting Supramolecular Structure
Primary Motif Amide N-HAmide C=O1D Chains, Tapes
Secondary Motif Amine N-HAmide C=OCross-linking of chains, 2D Sheets
Tertiary Motif Amine N-HAmine N3D Networks
π-π Stacking Phenyl RingPhenyl RingStabilization of fibrous aggregates

Electrochemical Applications (e.g., Modified Electrodes)

The electrochemical properties of this compound and its polymeric derivatives enable their use in electrochemical sensors and as electrocatalytic materials. The amino groups are electrochemically active and can be oxidized. This property allows the molecule to be used as a monomer for electropolymerization.

Electropolymerization and Modified Electrodes: By applying an oxidative potential, a conductive polymer film can be grown directly onto an electrode surface. The resulting polymer-modified electrode has different properties from the bare electrode, such as enhanced catalytic activity or selectivity towards a specific analyte. The aminophenyl group is a well-known functional moiety for creating such films. science24.com This process allows for the simple, one-step fabrication of sensor surfaces. For example, polymers of o-phenylenediamine (B120857) have been used to create molecularly imprinted sensors for the selective detection of target molecules. researchgate.net Similarly, a polymer film of poly(this compound) could be used to create an electrode surface with specific recognition capabilities.

Electroactive Polymers: As discussed in the optoelectronics section, polyamides incorporating the benzamide structure are electroactive, meaning they can be reversibly oxidized and reduced. mdpi.com The insertion of a benzamide spacer between an electroactive core (like triphenylamine) and the polymer backbone has been shown to enhance electrochemical stability significantly. mdpi.com This stability is crucial for applications requiring many redox cycles, such as in rechargeable batteries, electrochromic devices, or reusable electrochemical sensors. The polymer's redox activity can be used to detect analytes by monitoring changes in the cyclic voltammogram upon interaction with the target.

The table below summarizes the key electrochemical properties of polymers derived from benzamide-containing monomers and their relevance. mdpi.com

Electrochemical ParameterFindingApplication Relevance
Redox Activity Shows stable and reversible oxidation waves.Enables use as a redox mediator in sensors or as an active material in energy storage.
Electrochemical Stability Maintains redox activity over repeated potential cycles.Ensures the reusability and long-term stability of a sensor or device.
Electropolymerization Amino groups allow for the formation of polymer films on electrode surfaces.Provides a straightforward method for fabricating modified electrodes with tailored properties.
Electrocatalytic Potential The polymer film can catalyze specific electrochemical reactions.Can be used to lower the overpotential for detecting certain analytes, increasing sensor sensitivity.

Molecular Interaction Mechanisms of 4 4 Aminophenyl Benzamide in Biological Systems in Vitro

Enzyme Inhibition and Modulation Studies

Derivatives of 4-(4-aminophenyl)benzamide have been explored as analogues of potent DNA methyltransferase (DNMT) inhibitors. DNA methylation is a critical epigenetic modification where methyl groups are added to DNA, primarily at CpG sites, a process catalyzed by DNMTs such as DNMT1, DNMT3A, and DNMT3B. researchgate.netnih.gov The aberrant activity of these enzymes is linked to the silencing of tumor suppressor genes in cancer. mdpi.com

Research into non-nucleoside inhibitors has focused on compounds like SGI-1027, a quinoline (B57606) derivative that shows potent inhibition against DNMT1, DNMT3A, and DNMT3B. researchgate.net Studies have been conducted on analogues of SGI-1027, which are structurally related to the 4-amino-N-(4-aminophenyl)benzamide framework, to elucidate structure-activity relationships. researchgate.net The parent compound, SGI-1027, has demonstrated inhibitory activity against human DNMT1, DNMT3a, and DNMT3b in vitro. nih.gov This inhibition is significant as it can lead to the re-expression of genes silenced by hypermethylation. researchgate.net

In Vitro Inhibitory Activity of SGI-1027 Against DNMTs
EnzymeIC₅₀ (μM)
DNMT112.5
DNMT3A8.0
DNMT3B7.5

Data sourced from Datta et al., 2009, as cited in nih.gov.

The N-(2-aminophenyl)benzamide moiety is a well-established pharmacophore for the inhibition of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2. nih.govprimescholars.com These zinc-dependent enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov Inhibitors containing the o-aminobenzamide group function by chelating the Zn²⁺ ion within the enzyme's catalytic site, which is essential for the hydrolysis of acetylated lysine residues. nih.gov

Numerous derivatives incorporating this scaffold have been synthesized and evaluated, demonstrating potent and often selective inhibition of Class I HDACs. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibits nanomolar inhibitory concentrations against HDAC1 and HDAC2. Similarly, other complex derivatives have shown high potency and selectivity, highlighting the importance of the aminophenyl benzamide (B126) structure in targeting these enzymes.

In Vitro Inhibitory Activity of Various N-(2-Aminophenyl)benzamide Derivatives Against Class I HDACs
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)95.2260.7
Zabadinostat (CXD101)62570
Compound 11a20.6157
Compound 24a93085

Data sourced from, nih.gov,, and.

The 4-(aminomethyl)benzamide (B1271630) fragment has been utilized as a flexible linker in the design of novel type II protein kinase inhibitors. These inhibitors target the inactive conformation of kinases. A number of compounds incorporating this linker have been synthesized and evaluated for their inhibitory activity against a panel of eight receptor tyrosine kinases (RTKs): EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several inhibitors have been developed to block its activity. In vitro studies have shown that derivatives of 4-(aminomethyl)benzamide can potently inhibit EGFR. For example, analogues featuring a (trifluoromethyl)benzene ring demonstrated significant inhibition of EGFR at nanomolar concentrations. The broader screening confirmed that the majority of the synthesized compounds based on this scaffold showed potent inhibitory activity against the tested kinases, validating its utility as a core structure for designing RTK inhibitors.

In Vitro Inhibitory Activity of 4-(Arylaminomethyl)benzamide Analogues Against EGFR
AnalogueConcentration (nM)EGFR Inhibition (%)
Analogue 111091
Analogue 131092

Data sourced from.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate. Its inhibition is a therapeutic target for managing infections caused by ureolytic bacteria, such as Helicobacter pylori. The mechanism of urease inhibitors often involves interaction with the nickel ions in the enzyme's active site. nih.gov Inhibitors are generally classified as active site-directed or mechanism-based. nih.gov Despite the investigation of various chemical scaffolds as urease inhibitors, specific in vitro studies detailing the inhibition mechanisms of this compound or its direct derivatives were not prominent in the reviewed scientific literature.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex starches into absorbable monosaccharides. The inhibition of these enzymes is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. While numerous natural and synthetic compounds have been evaluated for this purpose, dedicated research on the in vitro inhibitory activity of this compound against glycosidase and amylase is not extensively documented in the available literature.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. researchgate.net PTP1B acts by dephosphorylating the insulin receptor. Consequently, the development of potent and selective PTP1B inhibitors is an area of active research. researchgate.net However, specific studies focused on the in vitro PTP1B inhibitory activity and molecular interaction mechanisms of this compound have not been identified in the reviewed literature.

Investigations into Protein-Ligand Interactions

No studies detailing the binding of this compound to specific protein targets in vitro were identified.

Cellular Pathway Modulation (e.g., Histone Hyperacetylation, Cell Cycle Arrest, Apoptosis Induction)

There is no available research on the effects of this compound on histone acetylation, cell cycle progression, or the induction of apoptosis in cell-based assays.

Antimicrobial and Antifungal Efficacy Studies (in vitro)

No data from in vitro studies assessing the efficacy of this compound against bacterial or fungal strains could be found.

An article on this subject cannot be generated without speculating or incorrectly attributing findings from other molecules to this compound, which would violate the core requirements of scientific accuracy and strict adherence to the specified compound.

Compound Names Mentioned

Advanced Analytical Methodologies for 4 4 Aminophenyl Benzamide and Its Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture, making it central to the purity assessment of synthesized compounds like 4-(4-Aminophenyl)benzamide.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. sielc.com Method development often involves a reverse-phase (RP) approach, which is effective for separating moderately polar compounds. sielc.comsielc.com

A typical HPLC method for this compound utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.comsielc.com The mobile phase, a critical component in achieving separation, commonly consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com The acid helps to suppress the ionization of the amino groups, leading to better peak shape and retention. For applications that require compatibility with mass spectrometry (MS), volatile acids such as formic acid are used in place of phosphoric acid. sielc.comsielc.com

Optimization of the HPLC method may involve adjusting the gradient of the mobile phase, the flow rate, and the column temperature to achieve the desired resolution and run time. lindenwood.edu For instance, a binary gradient elution with a water and acetonitrile system is a common starting point. nih.gov The goal is to achieve baseline resolution (≥ 1.5) for the main peak and any impurities. gyanvihar.org

Table 1: Illustrative HPLC Method Parameters for Benzamide (B126) Derivatives

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., Waters X-Bridge RP-18, 4.6×100 mm, 5 µm) Provides good retention and separation for aromatic compounds. nih.gov
Mobile Phase A: Water, B: Acetonitrile (MeCN) with an acid modifier (e.g., phosphoric or formic acid) Allows for gradient elution to separate compounds with varying polarities. sielc.comsielc.comnih.gov
Flow Rate 1 mL/min A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. nih.gov

| Detection | UV at a specific wavelength | Benzamide derivatives typically exhibit strong UV absorbance. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times without compromising separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster separations. sielc.comsielc.com The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and faster speeds of the UPLC system. This technique is particularly valuable for high-throughput screening and for analyzing metabolites in various studies. The use of smaller 3 µm particle columns is also an option for achieving faster UPLC applications. sielc.comsielc.com

Spectrophotometric Detection Methods (e.g., UV, Fluorescence)

Spectrophotometric methods are widely used for the detection and quantification of this compound following chromatographic separation.

UV-Visible Spectroscopy: Due to its aromatic nature and conjugated system of double bonds, this compound absorbs ultraviolet (UV) light. sielc.com This property is leveraged for its detection in HPLC and UPLC systems equipped with a UV detector. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity for quantification.

Fluorescence Spectroscopy: While not as commonly reported for the parent compound, derivatives of benzamides can exhibit fluorescence. The presence of amino groups and the extended aromatic system can potentially give rise to fluorescence properties under specific conditions of excitation and emission wavelengths. This method, when applicable, offers higher sensitivity and selectivity compared to UV detection.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analysis provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula (C₁₃H₁₂N₂O for this compound). sielc.comnist.gov A close correlation between the experimental and theoretical values serves as a crucial piece of evidence to validate the empirical formula and confirm the purity of the synthesized compound. For instance, a purity of over 98% is often confirmed through this method. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Phosphoric acid
Formic acid
Carbon
Hydrogen

Q & A

Q. What are the key synthetic methodologies for preparing 4-(4-Aminophenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of a nitro intermediate followed by reduction. For example:

  • Step 1 : Coupling of 4-nitrobenzoyl chloride with aniline derivatives to form the nitro-substituted benzamide precursor.
  • Step 2 : Catalytic hydrogenation or hydrazine-mediated reduction of the nitro group to an amine. highlights the use of Pd/C and hydrazine under reflux conditions, achieving an 82% yield after purification .
  • Critical factors : Catalyst loading (e.g., 10% Pd/C), solvent choice (ethanol/DMF), and reaction time (8–24 hours) significantly impact yield.

Q. How is this compound characterized structurally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, providing bond lengths, angles, and intermolecular interactions .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and functional groups, while mass spectrometry validates molecular weight.
  • Thermal analysis : TGA/DSC assesses stability, relevant for material science applications .

Advanced Research Questions

Q. How can derivatives of this compound be optimized for PARP-1 inhibition?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) or heterocyclic moieties to enhance binding affinity. demonstrates that a benzylideneamino-quinoline hybrid improves inhibitory activity against PARP-1 .
  • Structure-activity relationship (SAR) : Computational docking (e.g., AutoDock) guides substituent placement to target the enzyme's NAD⁺-binding domain.

Q. What role does this compound play in high-performance polymer synthesis?

  • Copolymer design : It acts as a diamine monomer in poly(benzoxazole-amide-imide) copolymers. When reacted with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), the resulting polymers exhibit high thermal stability (>400°C) and low dielectric constants (~2.8), ideal for microelectronic insulators .
  • Hydrogen bonding : The amide and amine groups facilitate interchain interactions, improving mechanical strength.

Q. How can crystallographic data discrepancies in benzamide derivatives be resolved?

  • Refinement protocols : Use SHELXL’s restraints for disordered moieties (e.g., flexible side chains) and validate with R-factor convergence (<5%). emphasizes iterative refinement cycles to address electron density mismatches .
  • Complementary techniques : Pair XRD with solid-state NMR to resolve ambiguities in hydrogen bonding networks.

Data Analysis and Contradictions

Q. Why do nitro-to-amine reduction yields vary across studies?

  • Catalyst efficiency : Pd/C (10% loading) vs. alternative catalysts (e.g., Raney Ni) impacts reaction kinetics .
  • Side reactions : Over-reduction or byproduct formation (e.g., hydroxylamines) may occur under prolonged reaction times.
  • Mitigation : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. THF).

Q. How to reconcile conflicting biological activity reports for benzamide derivatives?

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or PARP-1 isoform specificity can lead to divergent IC₅₀ values .
  • Metabolic stability : Differences in microsomal stability assays (e.g., liver S9 fractions) affect in vitro-in vivo correlations.

Methodological Tables

Table 1 : Key Synthetic Conditions for this compound Derivatives

StepReagents/ConditionsYield (%)Reference
Nitro Coupling4-Nitrobenzoyl chloride, DCM, RT75–85
ReductionPd/C, H₂N-NH₂, EtOH, reflux70–82

Table 2 : Thermal Properties of Poly(benzoxazole-amide-imide) Copolymers

Monomer Ratio (DABA:BOA)T₅% Degradation (°C)Dielectric Constant (1 MHz)
1:14202.8
2:14352.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.